molecular formula C10H21NOS B8218675 N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine

N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine

Cat. No.: B8218675
M. Wt: 203.35 g/mol
InChI Key: ILQPZXZYJVTECK-UHFFFAOYSA-N
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Description

N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a thietan ring and a methoxy-methylpentan-2-yl group, making it a valuable component in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine typically involves the reaction of 4-methoxy-4-methylpentan-2-ylamine with a thietan derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as NMR, HPLC, LC-MS, and UPLC to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine is unique due to its thietan ring, which provides distinct chemical properties and reactivity compared to other hindered amines. This uniqueness makes it a valuable tool in the synthesis of complex molecules and drug candidates .

Properties

IUPAC Name

N-(4-methoxy-4-methylpentan-2-yl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-8(5-10(2,3)12-4)11-9-6-13-7-9/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQPZXZYJVTECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)OC)NC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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